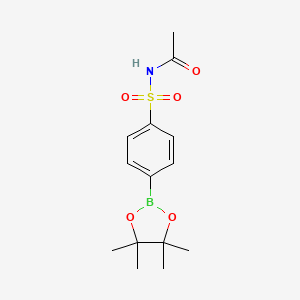

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide

Description

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide (CAS: 214360-60-8) is a boronic ester-containing acetamide derivative widely used in organic synthesis and medicinal chemistry. Its structure features a sulfonylacetamide group attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the para position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical to drug discovery and materials science .

Its molecular formula is C₁₄H₁₉BNO₅S, with an average molecular mass of 339.18 g/mol .

Properties

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5S/c1-10(17)16-22(18,19)12-8-6-11(7-9-12)15-20-13(2,3)14(4,5)21-15/h6-9H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQHZRRQEZMDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form a boronic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like ethanol or toluene.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide has several scientific research applications:

Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of protease inhibitors.

Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Position Effects :

- Para-boronate derivatives (e.g., 214360-60-8) exhibit higher yields (93%) in Suzuki couplings compared to ortho-/meta-boronates due to reduced steric hindrance .

- Fluorinated analogs (e.g., 1150271-67-2) show improved metabolic stability in drug candidates, attributed to fluorine’s electronegativity and resistance to oxidation .

Synthetic Efficiency :

- Ir-catalyzed C-H borylation (e.g., 3,5-diboronate synthesis) achieves moderate yields (77%) but requires chromatographic purification due to mixed regioisomers .

- Pd-catalyzed methods (e.g., pyridine boronate synthesis) are preferred for heterocyclic systems but lack reported yields in available data .

Biological Relevance: Sulfonylacetamide groups enhance hydrogen-bonding interactions with protease active sites, as seen in noncovalent inhibitors targeting viral proteases . tert-Butyl substituents (e.g., 1256359-83-7) improve pharmacokinetic properties by reducing enzymatic degradation .

Physicochemical Properties

- Solubility : Boronate esters are typically lipophilic, but polar substituents (e.g., sulfonyl groups) enhance aqueous solubility. For example, 214360-60-8 is soluble in DMSO and dichloromethane .

- Thermal Stability : Pyridine-based boronates (e.g., 1220220-21-2) exhibit higher thermal stability (predicted boiling point: 451.8°C) compared to phenyl analogs .

Biological Activity

N-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. It contains a dioxaborolane moiety, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its inhibitory effects on specific kinases and its cytotoxicity in different cell lines.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 373.27 g/mol. It features a sulfonamide group and a dioxaborolane structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing dioxaborolane structures can exhibit significant biological activities, particularly as inhibitors of various kinases. The following sections summarize key findings related to the biological activity of this compound.

Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on several kinases:

- GSK-3β Inhibition :

-

Cytotoxicity :

- Cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) indicated variable effects depending on concentration.

- At concentrations up to 10 µM, certain derivatives exhibited no significant decrease in cell viability, suggesting a favorable safety profile .

Anti-inflammatory Activity

The compound was also evaluated for its anti-inflammatory properties:

- Nitric Oxide (NO) Production :

- It significantly reduced NO levels in BV-2 microglial cells at concentrations as low as 1 µM.

- IL-6 Levels :

Data Tables

| Activity | IC50 Value (nM) | Cell Line | Effect |

|---|---|---|---|

| GSK-3β Inhibition | 8 | N/A | Potent inhibitor |

| Cytotoxicity (10 µM) | N/A | HT-22 | No significant decrease |

| Cytotoxicity (10 µM) | N/A | BV-2 | No significant decrease |

| NO Reduction | 1 | BV-2 | Significant reduction |

| IL-6 Reduction | N/A | BV-2 | Significant reduction |

Case Studies

Several case studies have explored the biological impact of similar compounds:

- GSK-3β Inhibitors :

- Inflammation Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.